molecular formula C17H19N3O2 B6751357 N-[2-(cyclopropylamino)-2-oxoethyl]-2-isoquinolin-4-yl-N-methylacetamide

N-[2-(cyclopropylamino)-2-oxoethyl]-2-isoquinolin-4-yl-N-methylacetamide

Cat. No.: B6751357
M. Wt: 297.35 g/mol
InChI Key: OYSIMXLAJGOTGA-UHFFFAOYSA-N
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Description

N-[2-(cyclopropylamino)-2-oxoethyl]-2-isoquinolin-4-yl-N-methylacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropylamino group, an isoquinolinyl group, and a methylacetamide moiety. Its molecular formula is C18H20N2O2.

Properties

IUPAC Name

N-[2-(cyclopropylamino)-2-oxoethyl]-2-isoquinolin-4-yl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-20(11-16(21)19-14-6-7-14)17(22)8-13-10-18-9-12-4-2-3-5-15(12)13/h2-5,9-10,14H,6-8,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSIMXLAJGOTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CC1)C(=O)CC2=CN=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclopropylamino)-2-oxoethyl]-2-isoquinolin-4-yl-N-methylacetamide typically involves multiple steps. One common method includes the reaction of 2-isoquinolinyl-N-methylacetamide with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclopropylamino)-2-oxoethyl]-2-isoquinolin-4-yl-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-[2-(cyclopropylamino)-2-oxoethyl]-2-isoquinolin-4-yl-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclopropylamino)-2-oxoethyl]-2-isoquinolin-4-yl-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(cyclopropylamino)-2-oxoethyl]-1-naphthamide
  • N-[2-(cyclopropylamino)-2-oxoethyl]-3,4-dimethylbenzamide

Uniqueness

N-[2-(cyclopropylamino)-2-oxoethyl]-2-isoquinolin-4-yl-N-methylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

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